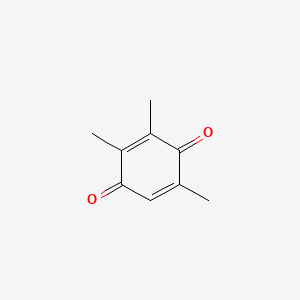

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-

Descripción

Chemical Identity and Synthesis 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- (CAS 935-92-2), also known as trimethyl-p-benzoquinone, is a substituted benzoquinone derivative. Its structure features three methyl groups at positions 2, 3, and 5 on the cyclohexadienedione core. This compound is synthesized via electrolytic oxidation of 2,3,6-trimethylphenol using disodium nitrosodisulfonate as a radical initiator under controlled conditions . The method yields high-purity trimethyl-p-benzoquinone, which is widely utilized as an intermediate in organic syntheses and oxidative reactions .

The trimethyl derivative’s role in oxidative stress and DNA damage pathways is inferred from studies on similar quinones, which contribute to cellular toxicity via redox cycling and generation of reactive oxygen species (ROS) .

Propiedades

IUPAC Name |

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXDHVDGPXBRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061320 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-92-2 | |

| Record name | Trimethylbenzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cumoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trimethyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-CYCLOHEXADIENE-1,4-DIONE, 2,3,5-TRIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O26GU14U9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

Trimethylquinone, also known as 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione or Cumoquinone, is a type of quinone. Quinones are electron carriers that play a role in various biological activitiesQuinones in general have the potential to bind to thiol, amine, and hydroxyl groups.

Mode of Action

The mode of action of Trimethylquinone is attributed to its redox properties. Quinones can undergo one or two electron reduction by cellular reductases leading to the corresponding semiquinones or hydroquinones. This redox cycling ability allows quinones to act as oxidizing or dehydrogenating agents.

Biochemical Pathways

Quinones are known to influence various physiological and pathological outcomes, including endocrine, haemopoietic, gastrointestinal, immunomodulatory, inflammatory, bioenergetic metabolism, and neuronal functions.

Pharmacokinetics

It’s worth noting that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy.

Result of Action

Quinones are known to stimulate oxidative stress and/or the alkylation of specific biomolecules. These actions can lead to various physiological effects, including antioxidant activity, prevention and treatment of several illnesses such as osteoporosis and cardiovascular diseases, and improvement of general health conditions.

Análisis Bioquímico

Biochemical Properties

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in redox reactions, such as oxidoreductases. These interactions often involve the transfer of electrons, which can lead to the formation of reactive oxygen species (ROS). The compound’s ability to participate in redox reactions makes it a valuable tool in studying oxidative stress and related cellular processes.

Cellular Effects

The effects of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes. These effects can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For instance, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins and subsequent changes in cellular signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including oxidative stress, tissue damage, and impaired organ function.

Metabolic Pathways

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and detoxification. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- is an important aspect of its activity. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization can be influenced by targeting signals and post-translational modifications. For example, the compound may be directed to the mitochondria, where it can participate in redox reactions and affect mitochondrial function. Similarly, its presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.

Actividad Biológica

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- is an organic compound with the molecular formula C9H10O2 and a molecular weight of approximately 150.178 g/mol. This compound is notable for its role in organic synthesis, particularly in Diels-Alder reactions due to its conjugated diene structure. Beyond its synthetic utility, it has garnered attention for its biological activity and potential medicinal properties.

- Molecular Formula: C9H10O2

- Molecular Weight: 150.178 g/mol

- CAS Number: 935-92-2

- LogP: 1.82

- Purity: Typically >95% .

Biological Activity Overview

The biological activity of 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl- includes interactions with various biological systems and potential therapeutic applications. Key findings from recent studies include:

- Enzymatic Interactions : The compound interacts with enzymes such as cytochrome P450s, which are critical in drug metabolism and detoxification processes. This interaction suggests that the compound may influence the metabolic pathways of other drugs and endogenous compounds .

- Toxicity and Irritation : It exhibits moderate toxicity and is classified as an irritant to skin and eyes. Prolonged exposure may lead to allergic reactions .

- Mutagenicity : Preliminary studies indicate potential mutagenic properties under certain conditions, raising concerns about DNA damage .

- Antiproliferative Effects : Research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. Notably, compounds similar to this dione have demonstrated cytotoxic effects against human tumor cells .

The mechanisms through which 2,5-cyclohexadiene-1,4-dione exerts its biological effects include:

- Oxidative Stress : The compound can generate reactive oxygen species (ROS) through redox reactions involving oxidoreductases. This property is significant in studying oxidative stress-related diseases .

- Cell Signaling Modulation : It influences cellular signaling pathways by binding to proteins and nucleic acids. This interaction can alter gene expression and protein phosphorylation states .

- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cell lines via caspase activation and PARP cleavage .

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of various cyclohexadiene derivatives on human tumor cell lines. The results indicated that certain modifications on the cyclohexadiene structure significantly enhanced cytotoxicity:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | M14 (Melanoma) | 15 | Caspase activation |

| 2-Dimethoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione | MCF7 (Breast Cancer) | 20 | Apoptosis |

| 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione | A549 (Lung Cancer) | 25 | ROS generation |

This study highlights the potential for developing new antineoplastic agents based on the structure of 2,5-cyclohexadiene derivatives .

Synthesis and Applications

The synthesis of 2,5-cyclohexadiene-1,4-dione can be achieved through various methods including Diels-Alder reactions with suitable dienophiles. Its applications extend beyond medicinal chemistry; it is also used in materials science due to its reactivity and ability to form complex structures .

Aplicaciones Científicas De Investigación

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-, also known as Diels-Alder diene, has a molecular formula of C9H10O2 and a molecular weight of roughly 150.178 g/mol. This organic compound is significant in organic synthesis and involved in various metabolic pathways. It is also known for its reactivity and potential applications in chemical synthesis.

Applications in Organic Synthesis

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- serves as an intermediate in organic synthesis, especially in Diels-Alder reactions. Its structure enables it to participate in cycloaddition reactions with electron-deficient dienophiles, leading to the creation of substituted cyclohexanes. This reaction is a fundamental aspect of organic synthesis, enabling the construction of complex molecules with high regio- and stereoselectivity.

Separation Technique

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase contains acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid . Smaller 3 µm particles columns are available for fast UPLC applications, and the liquid chromatography method is scalable and can be used for isolation impurities in preparative separation and is also suitable for pharmacokinetics .

Potential Medicinal Properties

The trimethylated dione has been explored for its potential medicinal properties and involvement in various biological processes. Studies indicate that 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione can be a promising compound for the design of a new class of antineoplastic derivatives .

Research Findings on Anti-Proliferative Agents

Cyclohexa-2,5-diene-1,4-dione-based compounds have been tested for their ability to induce proliferative inhibition and study the mechanisms of cell death . Substitution by an n-hexyl chain considerably enhanced the bioactivity of the compounds . 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione showed prominent cytotoxicity against almost all human tumor cell lines . Compound V was further subjected to downstream apoptotic analysis, demonstrating a time-dependent pro-apoptotic activity on human melanoma M14 cell line mediated by caspases activation and poly-(ADP-ribose)-polymerase (PARP) protein cleavage .

Material Development

The unique chemical structure of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- makes it a candidate for novel materials development. Its ability to participate in various chemical reactions offers possibilities for the creation of novel materials.

Biochemical Analysis

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- plays a crucial role in biochemical reactions, interacting with several enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in redox reactions, such as oxidoreductases, which often involve the transfer of electrons, leading to the formation of reactive oxygen species (ROS). The compound’s ability to participate in redox reactions makes it a tool in studying oxidative stress and related cellular processes.

Cellular Effects

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors, leading to changes in gene expression, and alter cellular metabolism by affecting the activity of key metabolic enzymes. These effects can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione with key analogues, highlighting structural variations, physicochemical properties, and biological activities:

Key Findings from Comparative Analysis

Cytotoxicity and Substituent Effects: Methyl and ethyl derivatives (e.g., 2-methyl-, 2-ethyl-) demonstrate significant cytotoxicity, likely due to their ability to induce oxidative stress . The trimethyl variant’s activity may be modulated by steric hindrance from the additional methyl group.

Methoxy groups (e.g., Coenzyme Q3) improve lipid solubility, facilitating integration into mitochondrial membranes for electron transport .

Synthetic vs. Natural Derivatives: Synthetic analogues (e.g., trimethyl-p-benzoquinone) are optimized for stability and reactivity in laboratory settings . Natural derivatives, such as those isolated from Blaps rynchopetera defensive secretions, often exist as mixtures with enhanced bioactivity due to synergistic effects .

Métodos De Preparación

Catalytic Oxidation of 2,3,6-Trimethylphenol

The most established and widely reported synthetic route to 2,3,5-trimethyl-1,4-benzoquinone involves the catalytic oxidation of 2,3,6-trimethylphenol . This method is favored for its selectivity and scalability.

Mechanism:

The phenol undergoes oxidation to form the quinone structure, with the catalyst facilitating the formation and stabilization of intermediate peroxides, improving selectivity toward the 2,3,5-trimethyl-1,4-benzoquinone isomer.

| Parameter | Details |

|---|---|

| Starting Material | 2,3,6-Trimethylphenol |

| Oxidant | H2O2 (Hydrogen peroxide) |

| Catalyst | TiO2, TiO2—SiO2 xerogels, PVMA |

| Solvent System | H2O—PhCH3 (water-toluene mixture) |

| Stirring | Vibrational stirring |

| Product Purity | >98% (GC) |

| Selectivity Factors | Catalyst composition and reaction conditions |

Alternative Oxidation Methods

Polyvanadomolybdic Acid Catalysis:

Polyvanadomolybdic acids catalyze peracid oxidation of 1,2,4-trimethylbenzene, showing high selectivity for 2,3,5-trimethyl-1,4-benzoquinone formation. The degree of vanadium substitution modulates catalyst activity and selectivity.Other Oxidants:

While hydrogen peroxide is preferred for its environmental friendliness, other oxidants like potassium permanganate or chromium trioxide have been used in related quinone syntheses but are less common due to harsher conditions and lower selectivity.

Laboratory-Scale Synthesis Notes

- The oxidation reaction is typically conducted under mild temperatures to avoid over-oxidation or degradation.

- The product is isolated by standard organic extraction and purification techniques such as recrystallization or preparative chromatography.

- Stability considerations: The compound is relatively stable under standard lab conditions but sensitive to light and air, requiring storage in dark, inert atmospheres.

Analytical and Preparative Techniques

High-Performance Liquid Chromatography (HPLC):

Reverse phase HPLC methods using acetonitrile-water-phosphoric acid mobile phases are effective for analyzing and isolating 2,3,5-trimethyl-1,4-benzoquinone and its impurities. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.Purity Confirmation:

Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity, typically achieving >98% purity in commercial samples.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The catalytic oxidation approach is the most practical and scalable for industrial and laboratory synthesis, offering high yield and purity.

- Catalyst choice and reaction parameters critically influence the selectivity toward the 2,3,5-trimethyl isomer, minimizing side products.

- The compound’s stability profile necessitates careful handling and storage to maintain integrity for research and application purposes.

- Analytical methods such as HPLC and GC are essential for quality control during synthesis and purification.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione, and how can its purity be validated?

- Methodology :

- Synthesis : Methylation of 1,4-cyclohexadiene derivatives using methyl halides (e.g., CH₃I) under basic conditions (e.g., K₂CO₃) to introduce methyl groups at positions 2, 3, and 5 .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol.

- Validation :

- HPLC (C18 column, UV detection at 254 nm) to confirm purity (>98%).

- Melting Point Analysis : Compare with literature values (e.g., 159.9°C flash point, 317.4°C boiling point ).

- Safety : Use PPE (gloves, goggles) and handle waste via professional disposal protocols .

Q. How can the electronic and steric effects of methyl substituents on the quinoid ring be characterized experimentally?

- Methodology :

- UV-Vis Spectroscopy : Measure λmax shifts to assess conjugation changes (e.g., trimethyl groups reduce π-π* transition energy).

- X-ray Crystallography : Resolve crystal structure to confirm substituent positions and steric crowding.

- Cyclic Voltammetry : Compare redox potentials (E1/2) to evaluate electron-withdrawing/donating effects of methyl groups. Reference data from NIST on similar quinones .

Q. What safety protocols are critical when handling this compound in oxidative reactions?

- Methodology :

- Ventilation : Conduct reactions in a fume hood due to volatile byproducts (e.g., methyl radicals).

- Thermal Monitoring : Use TGA/DSC to track exothermic decomposition (density: 1.501 g/cm³ ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., electrophilic substitution vs. radical coupling) influence the synthesis of halogenated derivatives?

- Methodology :

- Mechanistic Probes :

- Introduce Br₂ or NBS to compare bromination at methyl-substituted vs. quinoid positions.

- Monitor intermediates via <sup>1</sup>H NMR (e.g., disappearance of vinylic protons).

- DFT Calculations : Optimize transition states for bromination at C2 vs. C6 using Gaussian (B3LYP/6-31G*). Cross-validate with experimental yields (e.g., 2,5-dibromo-3,6-diphenyl derivatives ).

Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) be resolved for structurally similar trimethylquinones?

- Methodology :

- 2D NMR (COSY, HSQC): Assign overlapping signals (e.g., methyl groups at 2.1–2.3 ppm ).

- IR Isotopic Labeling : Use deuterated analogs to distinguish C=O (1680–1700 cm⁻¹) from C=C (1600 cm⁻¹) stretches.

- Cross-Reference Databases : Compare with NIST’s Standard Reference Data for quinones .

Q. What computational approaches are optimal for predicting the compound’s reactivity in Diels-Alder reactions?

- Methodology :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using ORCA) to predict regioselectivity with dienes.

- MD Simulations : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics.

- Experimental Validation : Conduct reactions with furan derivatives and compare yields to computed activation barriers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.